4-Amino-2-(2-furyl)quinazoline mechanism of action adenosine receptors
4-Amino-2-(2-furyl)quinazoline mechanism of action adenosine receptors
4-Amino-2-(2-furyl)quinazoline (CGS 15943): Comprehensive Mechanism of Action and Polypharmacological Profiling
As a Senior Application Scientist, I approach pharmacological profiling with the understanding that small molecules rarely operate in a vacuum. 4-Amino-2-(2-furyl)quinazoline, universally recognized in the literature as CGS 15943 , was originally celebrated as a breakthrough in purinergic receptor pharmacology. However, modern functional genomics and kinase profiling have revealed a complex polypharmacological landscape. This whitepaper deconstructs the canonical and non-canonical mechanisms of CGS 15943, providing researchers with the causal logic and self-validating protocols necessary to deploy this compound effectively in drug development and molecular biology.
The Structural Advantage: Moving Beyond Xanthines
Historically, adenosine receptor antagonism was dominated by methylxanthines like caffeine and theophylline. However, xanthines inherently inhibit phosphodiesterases (PDEs), which prevents the breakdown of cyclic AMP (cAMP). Because adenosine receptors themselves modulate cAMP levels, using a PDE inhibitor to study them creates a confounding feedback loop.
CGS 15943 (9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine) was the first non-xanthine adenosine receptor antagonist discovered ()[1]. As a triazoloquinazoline derivative, it completely lacks PDE inhibitory activity, offering a highly specific, "clean" pharmacological profile for isolating receptor-mediated signaling[1].
Canonical Mechanism: Pan-Adenosine Receptor Antagonism
CGS 15943 acts as a potent, competitive antagonist at the orthosteric binding site of all four human adenosine receptor subtypes (A1, A2A, A2B, and A3) ().
Adenosine receptors are G-protein coupled receptors (GPCRs). A1 and A3 receptors are Gi/o-coupled (inhibiting adenylyl cyclase to decrease cAMP), while A2A and A2B are Gs-coupled (stimulating adenylyl cyclase to increase cAMP)[2]. By occupying these receptors with high affinity, CGS 15943 blocks endogenous adenosine from binding, thereby neutralizing both the suppression and the stimulation of adenylyl cyclase.
Canonical mechanism of CGS 15943 blocking GPCR-mediated cAMP modulation.
Non-Canonical Mechanisms: Polypharmacology and Off-Target Effects
Advanced screening has demonstrated that CGS 15943 possesses significant off-target activities that are highly relevant to oncology and stem cell research.
PI3K/Akt Pathway Inhibition
Kinase profiling reveals that CGS 15943 directly inhibits the catalytic subunit of the class IB phosphoinositide 3-kinase (PI3K) isoform, p110γ, with an IC50 of 1.1 μM ()[3]. By blocking p110γ, CGS 15943 prevents the generation of PIP3, thereby suppressing the recruitment and phosphorylation of Akt at residues Ser473 and Thr308[3]. This mechanism effectively halts the proliferation of hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC) cells in vitro ()[4],[5].
Off-target inhibition of the PI3K/Akt signaling pathway by CGS 15943.
BMP-4 Synergism and Osteogenic Differentiation
CGS 15943 acts as a bone morphogenetic protein 4 (BMP-4) mimetic, stimulating osteogenic differentiation. Mechanistically, this is driven by its selective inhibition of casein kinase 1 (CK1) and PI3K isoforms, which subsequently amplifies SMAD protein abundancy and downstream pro-osteogenic transcriptional signaling ()[6],[7].
Aryl Hydrocarbon Receptor (AHR) Activation
Emerging functional genomics data indicate that CGS 15943 exhibits potent, off-target cytotoxicity against FOXA1-high cancer cell lines[8]. CRISPR/Cas9 modifier screens confirmed that this selective killing is mediated through the unexpected activation of the aryl hydrocarbon receptor (AHR) and its nuclear partner ARNT, leading to the massive induction of p450 enzymes (CYP1A1/CYP1B1) and subsequent DNA double-strand breaks ()[8].
Quantitative Pharmacodynamics
The following table synthesizes the binding affinities and inhibitory concentrations of CGS 15943 across its known targets, providing a rapid reference for dose-finding studies.
| Target | Affinity/Activity | Assay System | Reference |
| Adenosine A1 Receptor | Ki = 3.5 nM | Radioligand Binding (CHO cells) | ,[4] |
| Adenosine A2A Receptor | Ki = 4.2 nM | Radioligand Binding (CHO cells) | ,[4] |
| Adenosine A2B Receptor | Ki = 16.0 nM | Radioligand Binding (CHO cells) | ,[4] |
| Adenosine A3 Receptor | Ki = 50.0 nM | Radioligand Binding (CHO cells) | [4] |
| PI3K p110γ | IC50 = 1.1 μM | Kinase Profiling Assay | [3],[9] |
| PI3K p110δ | IC50 = 8.47 μM | Kinase Profiling Assay | [3],[9] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, experimental designs must be self-validating. Below are the definitive protocols for evaluating CGS 15943, complete with causality checks explaining why specific methodological choices are made.
Protocol 1: Intracellular Signaling (PI3K/Akt) Validation via Western Blot
Causality Check: We serum-starve cells prior to treatment. Serum contains a chaotic mixture of growth factors that constitutively hyperactivate PI3K. Starvation establishes a quiescent baseline, ensuring that any reduction in Akt phosphorylation is directly attributable to CGS 15943's inhibition of p110γ, rather than receptor tyrosine kinase (RTK) desensitization.
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Cell Culture & Starvation: Seed HCC cells (e.g., SK-Hep-1) in 6-well plates. Once 70% confluent, wash twice with PBS and incubate in serum-free media for 12 hours.
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Compound Preparation: Reconstitute CGS 15943 in DMSO to a 10 mM stock. Dilute in culture media to working concentrations (0, 5, 10, 20 μM). Ensure final DMSO concentration remains <0.1% to prevent solvent toxicity[9].
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Treatment: Treat cells for 24 hours to allow for complete intracellular kinase inhibition[9].
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Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve fragile phospho-Ser473 Akt epitopes).
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Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., ERK2)[3].
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Quantification: Perform densitometric analysis, normalizing the p-Akt signal to total Akt to confirm true kinase inhibition rather than non-specific protein degradation.
Self-validating experimental workflow for assessing intracellular kinase inhibition.
Protocol 2: Radioligand Displacement Assay for Adenosine Receptors
Causality Check: We utilize isolated cell membranes rather than whole cells. Whole cells can internalize GPCRs upon ligand binding, skewing affinity calculations. Furthermore, we pre-treat membranes with Adenosine Deaminase (ADA). Endogenous adenosine tightly binds these receptors; ADA degrades it into inosine, freeing the orthosteric site and preventing false-positive competitive shifts.
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Membrane Preparation: Homogenize CHO cells expressing human A2A receptors in ice-cold Tris-HCl buffer. Centrifuge at 100,000 x g to isolate the membrane fraction.
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ADA Pre-treatment: Incubate membranes with 2 U/mL Adenosine Deaminase for 30 minutes at 37°C.
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Incubation: In a 96-well plate, combine 50 μg of membrane protein, 2 nM of the radioligand [3H]-SCH58261 (a selective A2A antagonist), and varying concentrations of CGS 15943 (10^-11 to 10^-5 M).
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Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.
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Scintillation: Wash filters, add scintillation cocktail, and count radioactivity. Calculate the Ki using the Cheng-Prusoff equation.
References
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CGS-15943 - Wikipedia Source: Wikipedia URL:[Link]
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Caffeine and the analog CGS 15943 inhibit cancer cell growth by targeting the phosphoinositide 3-kinase/Akt pathway Source: PubMed Central (PMC) URL:[Link]
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Abstract 3400: Adenosine receptor antagonists exhibit potent and selective off-target killing of FOXA1-high cancers Source: AACR Journals URL:[Link]
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Identification of Maleimide-Fused Carbazoles as Novel Noncanonical Bone Morphogenetic Protein Synergizers Source: ACS Pharmacology & Translational Science URL:[Link]
Sources
- 1. CGS-15943 - Wikipedia [en.wikipedia.org]
- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 3. Caffeine and the analog CGS 15943 inhibit cancer cell growth by targeting the phosphoinositide 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caffeine and the analog CGS 15943 inhibit cancer cell growth by targeting the phosphoinositide 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Maleimide-Fused Carbazoles as Novel Noncanonical Bone Morphogenetic Protein Synergizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CGS 15943 | Adenosine Receptor | PI3K | TargetMol [targetmol.com]
